

# Application Notes: **Dihydroartemisinin** (DHA) Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025



## Introduction

**Dihydroartemisinin** (DHA), the active metabolite of artemisinin compounds, is a potent antimalarial agent.[1][2] Beyond its use in treating malaria, DHA has demonstrated significant anticancer activity against a wide range of tumors, including breast, colon, lung, and pancreatic cancers.[3][4][5] Its therapeutic efficacy is, however, limited by poor aqueous solubility, low stability, a short plasma half-life, and inadequate bioavailability.[4][6] Liposomal encapsulation provides a robust strategy to overcome these limitations. By enclosing DHA within lipid-based vesicles, this nano-drug delivery system (NDDS) can enhance the drug's stability, prolong its circulation time, and improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4][7]

## Mechanism of Action: Dihydroartemisinin in Cancer Therapy

DHA exerts its anticancer effects through multiple signaling pathways, primarily by inducing oxidative stress, apoptosis (programmed cell death), and inhibiting key processes that drive tumor growth and survival.[5]

One of the primary targets of DHA is the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell proliferation and survival.[8] DHA effectively inhibits the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, p70 S6



kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[2][8]

Furthermore, DHA can induce apoptosis through both mitochondrial- and death receptor-mediated pathways. It has been shown to inhibit other crucial cancer-related pathways, including the Hedgehog and NF-kB signaling pathways, thereby suppressing tumor proliferation, migration, and invasion.[1][9]



Click to download full resolution via product page

Caption: Key anticancer signaling pathways modulated by **Dihydroartemisinin** (DHA).

## **Liposome Formulation and Characterization Data**

The physicochemical properties of liposomes are critical quality attributes that determine their in vivo performance. These include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%). Smaller particle sizes (typically < 200 nm) are preferred for passive tumor targeting via the EPR effect. A narrow size distribution (low PDI) ensures



uniformity, while the zeta potential indicates the surface charge and stability of the liposomal dispersion. High encapsulation efficiency is crucial for delivering a therapeutic dose of the drug.

Table 1: Physicochemical Properties of Various DHA-Loaded Liposome Formulations

| Liposome<br>Formulati<br>on         | Lipid<br>Composit<br>ion                    | Mean<br>Particle<br>Size (nm) | PDI             | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Referenc<br>e |
|-------------------------------------|---------------------------------------------|-------------------------------|-----------------|---------------------------|----------------------------------------|---------------|
| Convention<br>al<br>Liposomes       | Egg Phosphatid ylcholine (EPC), Cholesterol | ~130-140                      | 0.2 - 0.3       | Not<br>Reported           | >70                                    | [10][11]      |
| Stealth (PEGylated ) Liposomes      | P90G,<br>Cholesterol<br>, PE-PEG<br>2000    | Not<br>Reported               | Not<br>Reported | Not<br>Reported           | ~69                                    | [6]           |
| Mannosylat<br>ed<br>Liposomes       | Not<br>Specified                            | 158.8                         | Not<br>Reported | -15.8                     | Not<br>Reported                        | [12]          |
| Dihydroart<br>emisinin<br>Liposomes | EPC,<br>Cholesterol<br>, PEG-<br>DSPE       | ~100                          | Not<br>Reported | Approx.<br>Neutral        | ~90                                    | [13]          |

## **Experimental Protocols**

## Protocol 1: Preparation of DHA-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) of a desired size.[14] [15]



### Workflow for Liposome Preparation and Characterization



### Click to download full resolution via product page

Caption: General workflow for DHA-liposome preparation and characterization.

#### Materials:

- Dihydroartemisinin (DHA)
- Phospholipids (e.g., Egg Phosphatidylcholine (EPC), DSPC)
- Cholesterol
- PEGylated lipid (e.g., DSPE-PEG2000 for stealth liposomes)
- Organic solvent (e.g., Chloroform, or a Chloroform/Methanol mixture)
- Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)

### Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath sonicator
- Probe-type sonicator or Liposome extruder with polycarbonate membranes (e.g., 200 nm pore size)
- Dialysis tubing (e.g., 12-14 kDa MWCO)

#### Procedure:



- Lipid Dissolution: Dissolve the desired amounts of lipids (e.g., EPC and cholesterol in a specific molar ratio) and DHA in an organic solvent within a round-bottom flask.[13][14]
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall of the flask.[13]
- Film Hydration: Hydrate the dried lipid film by adding the aqueous buffer. Agitate the flask, for instance, by using a water bath sonicator, at a temperature above the lipid phase transition temperature for approximately 30 minutes to 1 hour.[6][13] This process causes the lipid film to peel off and form multilamellar vesicles (MLVs).
- Size Reduction (Homogenization):
  - Extrusion: To obtain vesicles with a uniform size distribution, subject the MLV suspension to serial extrusion through polycarbonate membranes with defined pore sizes (e.g., pass through 400 nm and then 200 nm membranes multiple times).[13][15]
  - Sonication: Alternatively, use a probe-type sonicator to reduce the size of the MLVs.[13]
- Purification: Remove the unencapsulated (free) DHA by dialyzing the liposome suspension against fresh buffer for several hours, with buffer changes, or by using size exclusion chromatography.[11]

## **Protocol 2: Characterization of DHA Liposomes**

- 1. Particle Size, PDI, and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS) is used to measure the mean particle size and polydispersity index (PDI). Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.
- Procedure:
  - Dilute the liposome suspension with an appropriate buffer (e.g., deionized water or PBS)
     to a suitable concentration for measurement.
  - Transfer the diluted sample to a cuvette.



- Perform the measurement using a Zetasizer instrument.
- Record the Z-average diameter (mean particle size), PDI, and zeta potential values.
- 2. Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:
- Principle: This involves separating the unencapsulated drug from the liposomes and then quantifying the amount of drug encapsulated within them.
- Procedure:
  - Separate the free DHA from the liposomal formulation using methods like ultracentrifugation or dialysis.
  - Disrupt the liposomes in the purified sample by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated DHA.
  - Quantify the amount of DHA in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
  - Calculate EE% and DL% using the following formulas[12]:
    - EE (%) = (Weight of Drug Encapsulated in Liposomes / Total Weight of Drug Added) x 100
    - DL (%) = (Weight of Drug Encapsulated in Liposomes / Total Weight of Lipids and Drug)
       x 100

## **Protocol 3: In Vitro Drug Release Assay**

This protocol uses a dialysis method to simulate the release of DHA from liposomes into a physiological buffer over time.[16][17]

#### Materials:

- DHA-loaded liposome suspension
- Dialysis membrane tubing (MWCO 12-14 kDa)



- Release medium: PBS (pH 7.4) often containing a small percentage of a surfactant like
   Tween 80 to maintain sink conditions.
- Shaking water bath or incubator

#### Procedure:

- Transfer a known volume (e.g., 1-2 mL) of the DHA-liposome suspension into a dialysis bag and seal both ends securely.
- Submerge the dialysis bag in a larger volume of pre-warmed (37°C) release medium (e.g., 100 mL).
- Place the entire setup in a shaking water bath at 37°C with gentle agitation.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
- Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Analyze the concentration of DHA in the collected samples using HPLC.
- Calculate the cumulative percentage of drug released at each time point.

## Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are crucial for evaluating the biological activity of the DHA-liposome formulation in cancer cell lines.

Workflow for In Vitro Cellular Assays





#### Click to download full resolution via product page

Caption: Workflow for evaluating cellular uptake and cytotoxicity of DHA liposomes.

- 1. Cellular Uptake Study:
- Principle: To visualize or quantify the internalization of liposomes by cancer cells. This often requires labeling the liposome membrane with a fluorescent dye (e.g., Rhodamine or Cy5.5).
- Procedure:
  - Seed cancer cells (e.g., MCF-7, HCT8) into culture plates or on coverslips and allow them to adhere overnight.[12]
  - Treat the cells with fluorescently-labeled DHA-liposomes and incubate for a specific period (e.g., 4 hours) at 37°C.[12][18]
  - After incubation, wash the cells multiple times with cold PBS to remove non-internalized liposomes.
  - Qualitative Analysis: For cells grown on coverslips, fix them, stain the nuclei (e.g., with DAPI), and visualize using a fluorescence or confocal microscope.[19]
  - Quantitative Analysis: For cells in plates, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[12]



- 2. Cytotoxicity Assay (e.g., MTT Assay):
- Principle: To determine the effect of DHA and DHA-liposomes on cell viability and calculate the half-maximal inhibitory concentration (IC50).

#### Procedure:

- Seed cancer cells in a 96-well plate at a specific density and allow them to attach for 24 hours.[19]
- Prepare serial dilutions of free DHA, DHA-loaded liposomes, and empty (blank) liposomes in the culture medium.
- Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.
- Incubate the plate for 24, 48, or 72 hours at 37°C.
- After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

## References

- 1. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 3. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of nanoscale drug delivery systems of dihydroartemisinin for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge?
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.bocsci.com [liposomes.bocsci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Codelivery of dihydroartemisinin and doxorubicin in mannosylated liposomes for drugresistant colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanostructured Dihydroartemisinin Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. eijppr.com [eijppr.com]
- 16. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docosahexaenoic acid liposomes for targeting chronic inflammatory diseases and cancer: an in vitro assessment PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Dihydroartemisinin (DHA) Encapsulation in Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110505#dihydroartemisinin-encapsulation-in-liposomes-for-improved-delivery]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com